1-(1-Bromobutoxy)-3-nitrobenzene

Description

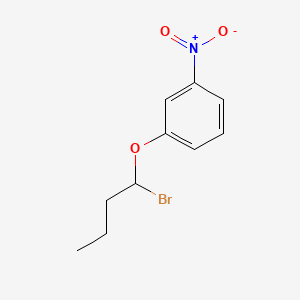

1-(1-Bromobutoxy)-3-nitrobenzene is a brominated aromatic compound featuring a nitro group at the meta position (C3) and a 1-bromobutoxy substituent at the para position (C1) of the benzene ring. For instance, compounds like 1-(4-bromobutoxy)-4-nitrobenzene (CAS 55502-03-9) share similar substitution patterns and can guide inferences about crystallinity, solubility, and synthetic routes .

Properties

Molecular Formula |

C10H12BrNO3 |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

1-(1-bromobutoxy)-3-nitrobenzene |

InChI |

InChI=1S/C10H12BrNO3/c1-2-4-10(11)15-9-6-3-5-8(7-9)12(13)14/h3,5-7,10H,2,4H2,1H3 |

InChI Key |

VVXQCSNCUUYADJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(OC1=CC=CC(=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromobutoxy)-3-nitrobenzene typically involves the reaction of 3-nitrophenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Nitrophenol+1-BromobutaneK2CO3,Solventthis compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromobutoxy)-3-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromobutoxy group can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.

Reduction: 1-(1-Aminobutoxy)-3-nitrobenzene.

Oxidation: Products vary based on the extent of oxidation and the specific conditions used.

Scientific Research Applications

1-(1-Bromobutoxy)-3-nitrobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Potential use in the development of novel materials with specific properties.

Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for drug development.

Chemical Probes: Utilized in the design of chemical probes for studying biological systems.

Mechanism of Action

The mechanism of action of 1-(1-Bromobutoxy)-3-nitrobenzene depends on the specific application and the reactions it undergoes. In nucleophilic substitution reactions, the bromobutoxy group acts as a leaving group, allowing the nucleophile to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

1-(2-Bromoethoxy)-3-nitrobenzene (CAS 13831-59-9)

- Structure : Shorter bromoalkoxy chain (2 carbons vs. 4 in butoxy).

- Synthesis: Prepared via nucleophilic substitution between 3-nitrophenol and 2-bromoethanol (71% yield) or dibromoethane (50% yield) .

- Physical Properties : Analogs like 1-(2-bromoethyl)-3-nitrobenzene (CAS 16799-04-5) exhibit a melting point of 30–34°C and boiling point of 136–138°C at 0.5 mmHg, suggesting lower thermal stability compared to longer-chain derivatives .

1-(Bromomethyl)-3-nitrobenzene

- Structure : Bromomethyl group instead of bromobutoxy.

- Crystallography : Exhibits anisotropic displacement parameters in X-ray studies, with hydrogen-bonded 2D networks (C–H···O interactions, bond length 2.95 Å) .

- Reactivity: Used in SN2 reactions with methylenedianiline (MDA) to form aminobenzyl derivatives, though steric hindrance limits monosubstitution efficiency .

1-(4-tert-Butylphenyl)-3-nitrobenzene

- Structure : Bulky tert-butylphenyl group instead of bromoalkoxy.

- Synthesis : Prepared via Suzuki coupling (42% yield), with NMR data (δ 8.43 ppm for aromatic protons) indicating electronic effects distinct from brominated analogs .

Physical and Chemical Properties

Key Observations :

- Longer bromoalkoxy chains (e.g., butoxy) likely increase lipophilicity and reduce crystallinity compared to shorter ethoxy or bromomethyl analogs.

- Bromine’s electronegativity enhances susceptibility to nucleophilic substitution, though steric effects from longer chains may slow reaction kinetics .

Patent and Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.